molecular formula C14H17N3O B12084590 1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine

Cat. No.: B12084590
M. Wt: 243.30 g/mol
InChI Key: IADZOAOCLCRQSP-UHFFFAOYSA-N
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Description

1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The tetrahydropyran ring can be introduced through a subsequent reaction with a suitable tetrahydropyranyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and tetrahydropyran rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

Uniqueness

1-phenyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and tetrahydropyran rings, along with the amine group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-(oxan-4-yl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C14H17N3O/c15-14-10-13(11-6-8-18-9-7-11)16-17(14)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2

InChI Key

IADZOAOCLCRQSP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NN(C(=C2)N)C3=CC=CC=C3

Origin of Product

United States

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